5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid

Description

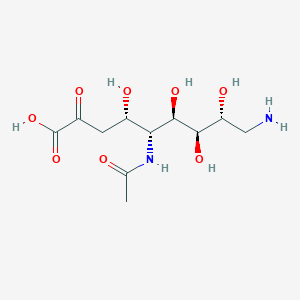

5-Acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid is a synthetic derivative of sialic acid, a family of nine-carbon α-keto acid sugars critical in glycobiology. This compound features structural modifications at positions 3, 5, and 9:

- C3 and C5: Both positions are deoxygenated (3,5-dideoxy), distinguishing it from natural sialic acids like N-acetylneuraminic acid (Neu5Ac), which retains a hydroxyl group at C3 .

- C9: The hydroxyl group at C9 is replaced with an amino group (9-amino-9-deoxy), enabling unique reactivity for bioconjugation or drug delivery applications .

The compound’s core structure aligns with the sialic acid scaffold but diverges in functional group chemistry, making it valuable for probing biological interactions or designing bioorthogonal probes.

Properties

Molecular Formula |

C11H20N2O8 |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

(4S,5R,6R,7R,8R)-5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 |

InChI Key |

YOUCQAACRFVTEI-BOHATCBPSA-N |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN)O)O)O |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-9-amino-9-deoxyneuraminic Acid typically involves the modification of neuraminic acid derivativesThis can be achieved through a series of chemical reactions involving reagents such as acetic anhydride and ammonia under controlled conditions .

Industrial Production Methods

Industrial production of N-Acetyl-9-amino-9-deoxyneuraminic Acid often employs biotechnological approaches, including the use of engineered microbial strains capable of producing the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-9-amino-9-deoxyneuraminic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group at the ninth position can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

Scientific Research Applications

N-Acetyl-9-amino-9-deoxyneuraminic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex glycoconjugates and as a substrate in enzymatic studies.

Biology: The compound is employed in the study of cell surface interactions and signaling pathways involving sialic acids.

Medicine: It has potential therapeutic applications, including the development of antiviral agents targeting neuraminidase enzymes.

Industry: N-Acetyl-9-amino-9-deoxyneuraminic Acid is used in the production of diagnostic reagents and as a component in various biotechnological processes

Mechanism of Action

The mechanism of action of N-Acetyl-9-amino-9-deoxyneuraminic Acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can disrupt viral replication and other biological processes dependent on neuraminidase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Sialic Acid

The table below compares key structural and functional features of 5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid with natural and synthetic sialic acid derivatives:

Physicochemical and Spectroscopic Data

Biological Activity

5-Acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid (often referred to as a derivative of sialic acid) is a modified nonulosonic acid that exhibits significant biological activity. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and applications in biochemical research.

Structural Characteristics

The molecular formula of this compound is C₁₁H₁₈N₄O₉, with a molecular weight of approximately 350.28 g/mol. This compound features an acetamido group at the 5-position and a unique trideoxy modification at the 3 and 9 positions, which enhances its reactivity and interactions with biological molecules .

Glycan-Protein Interactions

The compound plays a crucial role in glycan-protein interactions. It serves as a sialic acid substitute for metabolic glycan labeling, which is essential for studying glycan dynamics in various cellular processes. The azido modification allows for specific tagging and visualization in biological assays .

Key Mechanisms:

- Cell Adhesion: Influences the binding affinity of lectins and other glycan-binding proteins.

- Signaling Pathways: Modulates cell signaling processes that are critical for cellular communication and response.

- Immune Responses: Affects immune cell interactions, potentially altering immune responses .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antiviral Activity

Research indicates that derivatives of sialic acids, including this compound, can act as inhibitors of viral sialidases. These enzymes are crucial for viral replication and release from host cells. By inhibiting these enzymes, the compound may reduce viral load and infection rates .

2. Tumor Progression

Sialic acids are known to play a role in tumor progression by modulating cell growth and differentiation. The compound's ability to mimic natural sialic acids allows it to participate in these processes, potentially influencing cancer cell behavior .

3. Glycan Dynamics

As a metabolic label, it enables researchers to track changes in glycan structures during various biological processes, such as development and disease progression .

Research Findings

Numerous studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound alters lectin binding affinity, affecting cell adhesion mechanisms. |

| Study 2 | Showed antiviral properties against influenza viruses by inhibiting neuraminidase activity. |

| Study 3 | Investigated its role in cancer cell signaling pathways, suggesting potential therapeutic applications in oncology. |

Case Studies

- Antiviral Efficacy : A study explored the use of modified sialic acids as antiviral agents against influenza viruses. The results indicated that compounds similar to this compound effectively inhibited viral replication by blocking neuraminidase activity .

- Cancer Research : Another investigation focused on the role of sialic acid derivatives in modulating tumor cell behavior. The findings suggested that these compounds could influence tumor progression by altering glycan structures on cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.